molecular formula C4H14BNO4 B12661148 Einecs 301-860-2 CAS No. 92257-22-2

Einecs 301-860-2

Katalognummer: B12661148
CAS-Nummer: 92257-22-2
Molekulargewicht: 150.97 g/mol
InChI-Schlüssel: YRKQDTHCYONJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 301-860-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Einecs 301-860-2 involve several steps. Typically, the preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities.

Analyse Chemischer Reaktionen

Einecs 301-860-2 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Einecs 301-860-2 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Einecs 301-860-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Einecs 301-860-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Formaldehyde (Einecs 200-001-8): Known for its use in various industrial applications and as a preservative.

    Guanidinium chloride (Einecs 200-002-3): Commonly used in protein denaturation studies.

    Dexamethasone (Einecs 200-003-9): A corticosteroid used in medical treatments.

    Hydrocortisone 21-acetate (Einecs 200-004-4): Another corticosteroid with anti-inflammatory properties.

This compound stands out due to its specific chemical properties and the range of applications it has in different fields.

Eigenschaften

CAS-Nummer

92257-22-2

Molekularformel

C4H14BNO4

Molekulargewicht

150.97 g/mol

IUPAC-Name

2-aminobutan-1-ol;boric acid

InChI

InChI=1S/C4H11NO.BH3O3/c1-2-4(5)3-6;2-1(3)4/h4,6H,2-3,5H2,1H3;2-4H

InChI-Schlüssel

YRKQDTHCYONJQI-UHFFFAOYSA-N

Kanonische SMILES

B(O)(O)O.CCC(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.